molecular formula C23H32ClN5O5 B13807154 (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Cat. No.: B13807154
M. Wt: 494.0 g/mol
InChI Key: PJXOJSBIYIKOLU-UHFFFAOYSA-N
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Description

(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a piperazine ring, and a dioxin moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the dioxin moiety. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in catalysis, polymer science, and other industrial processes.

Mechanism of Action

The mechanism of action of (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)methanone hydrochloride: Lacks the dioxin moiety, making it less complex.

    (4-(4-Aminoquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: Lacks the methoxy groups on the quinazoline core.

Uniqueness

The presence of both the dioxin moiety and the methoxy groups on the quinazoline core makes (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride unique

Properties

Molecular Formula

C23H32ClN5O5

Molecular Weight

494.0 g/mol

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-3-yl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C23H31N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h11-12,16-17,20H,3-10,13H2,1-2H3,(H2,24,25,26);1H

InChI Key

PJXOJSBIYIKOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5CCCCC5O4)N)OC.Cl

Origin of Product

United States

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